Cas no 1060801-63-9 (4-chloro-5-methoxypyridine-2-carbaldehyde)

4-Chloro-5-methoxypyridine-2-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its structure features a reactive aldehyde group and chloro-methoxy substitution, making it valuable for constructing complex molecules through nucleophilic addition, condensation, or cross-coupling reactions. The electron-withdrawing chloro group enhances reactivity, while the methoxy substituent influences regioselectivity in further functionalization. This compound is particularly useful in medicinal chemistry for developing bioactive scaffolds, such as kinase inhibitors or antimicrobial agents. It offers high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its compatibility with a range of reaction conditions makes it a practical choice for targeted molecular design.
4-chloro-5-methoxypyridine-2-carbaldehyde structure
1060801-63-9 structure
Product Name:4-chloro-5-methoxypyridine-2-carbaldehyde
CAS No:1060801-63-9
MF:C7H6ClNO2
MW:171.581040859222
MDL:MFCD13189001
CID:1171246
PubChem ID:60150272
Update Time:2025-10-29

4-chloro-5-methoxypyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5-methoxypyridine-2-carbaldehyde
    • Z1255459195
    • 4-CHLORO-5-METHOXYPYRIDINE-2-CARBOXALDEHYDE
    • F96446
    • SCHEMBL24386866
    • EN300-6769237
    • CS-0257773
    • MFCD13189001
    • 1060801-63-9
    • 4-CHLORO-5-METHOXYPICOLINALDEHYDE
    • AB67540
    • MDL: MFCD13189001
    • Inchi: 1S/C7H6ClNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3
    • InChI Key: VQFYHMPKQNJQHF-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=NC=C1OC

Computed Properties

  • Exact Mass: 171.0087061g/mol
  • Monoisotopic Mass: 171.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 39.2Ų

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4-chloro-5-methoxypyridine-2-carbaldehyde Related Literature

Additional information on 4-chloro-5-methoxypyridine-2-carbaldehyde

Professional Introduction to 4-chloro-5-methoxypyridine-2-carbaldehyde (CAS No. 1060801-63-9)

4-chloro-5-methoxypyridine-2-carbaldehyde is a significant intermediate in the field of pharmaceutical and agrochemical research, characterized by its versatile chemical structure and reactivity. This compound, identified by the CAS number 1060801-63-9, has garnered attention due to its role in synthesizing various biologically active molecules. Its molecular framework, featuring a pyridine core with chloro and methoxy substituents, makes it a valuable scaffold for further functionalization.

The utility of 4-chloro-5-methoxypyridine-2-carbaldehyde stems from its ability to participate in multiple chemical transformations, including condensation reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are pivotal in constructing complex heterocyclic compounds, which are prevalent in modern drug discovery. Recent studies have highlighted its application in developing novel therapeutic agents targeting neurological disorders, infectious diseases, and cancer.

In the realm of medicinal chemistry, the presence of both chloro and methoxy groups on the pyridine ring provides distinct reactivity patterns. The chloro group can be readily displaced by various nucleophiles, enabling the introduction of diverse functional moieties. Concurrently, the methoxy group can undergo electronic modulation, influencing the overall properties of the resulting derivatives. This dual reactivity has been exploited in synthesizing kinase inhibitors, which play a crucial role in oncology research.

One of the most compelling applications of 4-chloro-5-methoxypyridine-2-carbaldehyde is in the development of small-molecule inhibitors for protein-protein interactions. These interactions are often implicated in disease pathways and are challenging to target with conventional drugs. By leveraging the compound's structural features, researchers have designed molecules that disrupt aberrant signaling networks associated with inflammatory diseases and metabolic disorders. For instance, derivatives of this scaffold have shown promise in inhibiting Janus kinases (JAKs), which are involved in autoimmune responses.

The agrochemical sector has also benefited from the versatility of 4-chloro-5-methoxypyridine-2-carbaldehyde. Its incorporation into novel pesticide formulations has led to the development of more effective and environmentally sustainable solutions. The compound's ability to undergo cross-coupling reactions with boronic acids and halogenated precursors has enabled the synthesis of bioactive molecules that exhibit enhanced pesticidal activity while reducing ecological impact.

Recent advancements in synthetic methodologies have further expanded the utility of 4-chloro-5-methoxypyridine-2-carbaldehyde. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-assisted oxidation, have streamlined the preparation of complex derivatives. These techniques have not only improved yield but also allowed for greater functional diversity, facilitating high-throughput screening programs in drug discovery.

The compound's role in material science is another emerging area of interest. Researchers are exploring its potential as a precursor for organic electronic materials, including light-emitting diodes (OLEDs) and photovoltaic cells. The pyridine core's electron-deficient nature makes it an attractive candidate for designing molecules with tunable optoelectronic properties. By modifying its substituents strategically, scientists aim to develop more efficient light-emitting compounds for display technologies.

Ethical considerations and regulatory compliance remain paramount when handling 4-chloro-5-methoxypyridine-2-carbaldehyde. While it is not classified as a hazardous or controlled substance under current regulations, proper handling protocols must be followed to ensure safety in laboratory and industrial settings. Good manufacturing practices (GMP) and rigorous quality control measures are essential to maintain consistency and purity throughout its synthesis and application.

In conclusion, 4-chloro-5-methoxypyridine-2-carbaldehyde (CAS No. 1060801-63-9) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop innovative solutions to global challenges. As synthetic chemistry continues to evolve, the importance of this compound is expected to grow further.

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